3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride

Catalog No.
S14276341
CAS No.
14593-14-7
M.F
C24H28ClNO2
M. Wt
397.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol ...

CAS Number

14593-14-7

Product Name

3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride

IUPAC Name

3-(ethylamino)-3-(4-methoxyphenyl)-1,1-diphenylpropan-1-ol;hydrochloride

Molecular Formula

C24H28ClNO2

Molecular Weight

397.9 g/mol

InChI

InChI=1S/C24H27NO2.ClH/c1-3-25-23(19-14-16-22(27-2)17-15-19)18-24(26,20-10-6-4-7-11-20)21-12-8-5-9-13-21;/h4-17,23,25-26H,3,18H2,1-2H3;1H

InChI Key

LCOHQUMSCGMIAU-UHFFFAOYSA-N

Canonical SMILES

CCNC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=C(C=C3)OC.Cl

3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride is a synthetic compound belonging to the class of diphenylpropanolamines. Its chemical structure features an ethylamino group and a para-anisyl substituent on a diphenylpropanol backbone, which contributes to its unique properties and potential biological activities. The compound is characterized by its molecular formula C22H27ClNC_{22}H_{27}ClN and a molecular weight of approximately 348.91 g/mol. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for various applications in medicinal chemistry.

Typical of alcohols and amines. Notably, it can participate in:

  • Esterification: Reacting with carboxylic acids to form esters, which can be useful in drug formulation.
  • Acylation: The hydroxyl group can be acylated to yield more complex derivatives.
  • Nucleophilic substitutions: The nitrogen atom can act as a nucleophile in reactions with electrophiles, allowing for the synthesis of derivatives with altered pharmacological properties.

3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride exhibits significant biological activity, particularly in the central nervous system. It has been studied for its potential as an antidepressant and anxiolytic agent. The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, influencing mood and anxiety levels.

The synthesis of 3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride typically involves multi-step organic reactions:

  • Formation of the Diphenylpropanol Backbone: Starting materials such as benzaldehyde and acetophenone undergo a catalytic reaction to produce an intermediate.
  • Reduction: This intermediate is then reduced using hydrazine hydrate and potassium hydroxide to yield the desired diphenylpropanol structure.
  • Ethylamine Introduction: Ethylamine is subsequently introduced through an amination reaction.
  • Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form its hydrochloride salt.

These steps ensure high yield and purity, making the compound suitable for further applications.

3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride has several applications:

  • Pharmaceutical Development: Investigated for its potential use in treating mood disorders due to its serotonergic activity.
  • Research: Used in studies exploring the mechanisms of action of antidepressants and anxiolytics.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of other biologically active compounds.

Interaction studies have shown that 3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride may interact with various receptors in the brain:

  • Serotonin Receptors: Potential modulation of serotonin pathways suggests antidepressant-like effects.
  • Adrenergic Receptors: Its structural similarity to other adrenergic agents indicates possible interactions that could influence cardiovascular responses.

These interactions are crucial for understanding its pharmacodynamics and therapeutic potential.

Several compounds share structural similarities with 3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
3-Amino-3-(p-anisyl)-1,1-diphenyl-1-propanolContains amino group instead of ethylamineMore polar; potential for different receptor interactions
3-(ethylamino)-1-propanolSimpler structure without diphenyl groupsLess complex; primarily acts as a simple amine
N-Isopropyl-3,3-diphenyl-1-propaneamineContains isopropyl group instead of ethylamineDifferent steric hindrance affecting receptor binding

These comparisons illustrate how variations in substituents can significantly influence the biological activity and pharmacological profile of similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

397.1808568 g/mol

Monoisotopic Mass

397.1808568 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

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